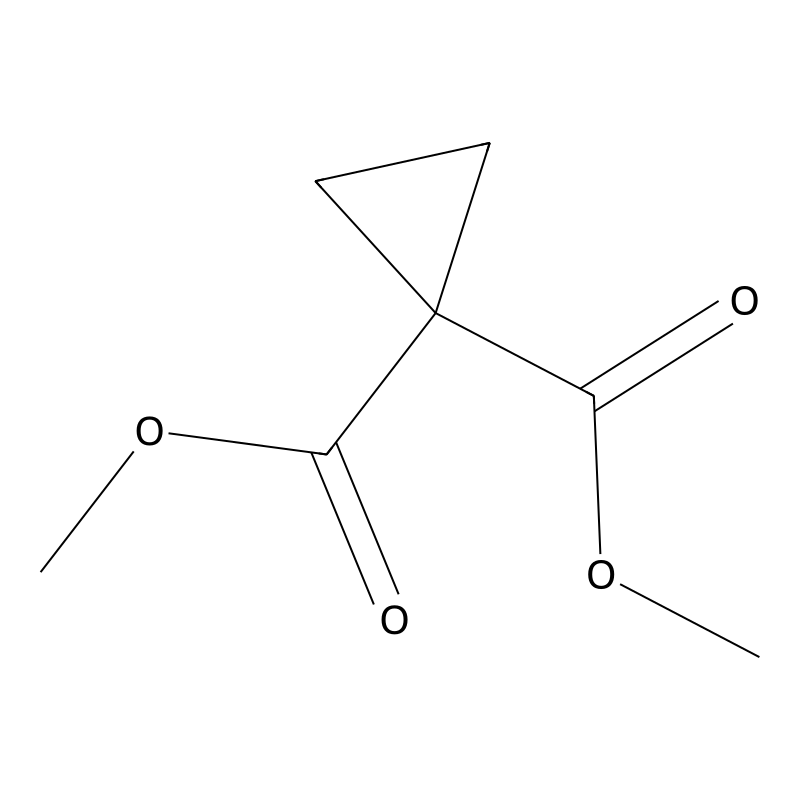

Dimethyl cyclopropane-1,1-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dimethyl cyclopropane-1,1-dicarboxylate is an organic compound characterized by its unique cyclopropane structure, featuring two carboxylate groups esterified with methyl groups. Its chemical formula is and it has a molecular weight of 158.15 g/mol. This compound is primarily recognized for its role as an intermediate in organic synthesis, particularly in the pharmaceutical industry.

DMCPD itself does not have a known biological function. However, its role lies in its ability to be transformed into other molecules with potential biological activities. Through various synthetic steps, DMCPD can be converted into more complex structures with specific functionalities, allowing researchers to explore their potential applications in drug discovery [].

Here are some specific examples of its use as a synthetic intermediate:

- Synthesis of Montelukast and Ketorolac: DCMD serves as a key starting material in the laboratory preparation of Montelukast, a medication for asthma, and Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) [].

Source

- Preparation of α-Diazo-β-ketoesters: DCMD can be a precursor for the synthesis of α-Diazo-β-ketoesters, which are valuable intermediates in organic synthesis due to their ability to participate in various cycloaddition reactions [].

Source

Potential Research Areas

Beyond its established role as a synthetic intermediate, DCMD possesses unique chemical properties that might be explored in further scientific research. Some potential areas of investigation include:

- Ring-opening reactions: It can engage in nucleophilic attacks, leading to the formation of larger cyclic or acyclic structures.

- Condensation reactions: It can react with other compounds to form more complex molecules.

- Synthesis of pharmaceuticals: This compound serves as an intermediate in the synthesis of active pharmaceutical ingredients like Ketorolac and Montelukast .

The synthesis of dimethyl cyclopropane-1,1-dicarboxylate typically involves:

- Esterification: The reaction of dimethyl malonate with 1,2-dihaloalkanes in the presence of potassium carbonate as a base and dimethylformamide or dimethylacetamide as a solvent. The reaction is conducted at temperatures ranging from 90°C to 160°C, yielding high conversions .

- Alternative methods: Other synthetic routes may include the use of sulfur and phosphorus ylides for diastereoselective syntheses .

Dimethyl cyclopropane-1,1-dicarboxylate is utilized in several applications:

- Pharmaceutical intermediates: It is crucial for synthesizing drugs such as Ketorolac and Montelukast, which are used for pain relief and asthma management respectively .

- Organic synthesis: Its unique structure makes it valuable for creating various organic compounds through ring-opening and condensation reactions.

Studies on the interactions involving dimethyl cyclopropane-1,1-dicarboxylate focus mainly on its reactivity with nucleophiles. For example, it has been shown to participate in ring-opening addition reactions with various nucleophilic reagents . Additionally, research indicates that it can undergo transformations that yield other biologically active compounds.

Dimethyl cyclopropane-1,1-dicarboxylate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Molecular Weight | Notable Uses |

|---|---|---|---|

| Dimethyl cyclopropane-1,1-dicarboxylate | 158.15 g/mol | Intermediate in pharmaceuticals | |

| Diethyl cyclopropane-1,1-dicarboxylate | 186.21 g/mol | Used similarly as an intermediate in drug synthesis | |

| Di-n-butyl cyclopropane-1,1-dicarboxylate | 230.30 g/mol | Intermediate for various organic reactions | |

| 1,1-Dicarbomethoxy-2-methylcyclopropane | 186.21 g/mol | Used in synthetic organic chemistry |

Uniqueness: Dimethyl cyclopropane-1,1-dicarboxylate stands out due to its specific methyl ester configuration that influences its reactivity and biological activity profile compared to other esters.

Physical Description

XLogP3

GHS Hazard Statements

Other CAS

Wikipedia

General Manufacturing Information

1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.